(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a significant compound in the field of organic chemistry, particularly in peptide synthesis. It is often referred to as a derivative of amino acids and is characterized by its complex structure, which includes a fluorene moiety, a methoxycarbonyl group, and an amino acid backbone. The compound's molecular formula is with a molecular weight of approximately 455.4 g/mol . It has applications in biochemical research, especially in the synthesis of peptides due to its protective group functionality.
This compound is cataloged under various identifiers including the CAS number 517905-87-2 and is available from multiple chemical suppliers such as BenchChem and MedChemExpress . Its structural data can be accessed through databases like PubChem, which provides detailed information on its properties and applications .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid falls under the classification of amino acid derivatives. It is specifically used in solid-phase peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is categorized as an irritant according to GHS hazard classifications, necessitating careful handling .
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Solvent choice, typically dimethylformamide or dichloromethane, plays a crucial role in solubility and reaction efficiency .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid participates in various chemical reactions primarily related to peptide synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. The compound's reactivity profile allows for selective modifications that are critical in peptide synthesis .
The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenypropanoic acid primarily revolves around its role as a protective group in peptide synthesis:
The successful incorporation into peptide chains enables researchers to create complex biomolecules with specific sequences necessary for various biological functions .
Key physical properties include:
Chemical properties include:
Relevant data points include:
These properties are crucial for understanding how the compound behaves in different environments during experiments .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenypropanoic acid has several scientific applications:
These applications highlight its importance in advancing research within organic chemistry and biochemistry .
The enantioselective synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid (CAS: 220498-02-2) presents distinct challenges due to its classification as a β³-homoarylalanine derivative bearing the Fmoc protecting group. This compound features a chiral center at the β-carbon position, separated from the carboxylic acid functionality by a methylene unit, distinguishing it from canonical α-amino acids like phenylalanine. The molecular architecture necessitates precise stereocontrol during synthesis to ensure the biologically relevant (R)-enantiomer is obtained without racemization [1] [4].
Conventional synthesis employs chiral pool methodologies or catalytic asymmetric hydrogenation strategies. A prevalent route involves the Arndt-Eistert homologation applied to enantiomerically pure Fmoc-(R)-phenylalanine, introducing the methylene spacer while preserving stereochemical integrity. Alternative pathways utilize enantioselective Michael additions of glycine equivalents to phenylacetylene derivatives, followed by catalytic hydrogenation and Fmoc protection. The Fmoc group (9-fluorenylmethoxycarbonyl) is universally introduced using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in biphasic solvent systems, typically achieving purity levels exceeding 99.74% as confirmed by HPLC and NMR analysis [1]. Critical to success is maintaining anhydrous conditions during acylation steps to prevent Fmoc group hydrolysis, alongside strict temperature control (<0°C to 25°C) during carboxyl activation to minimize epimerization at the β-stereocenter. The crystalline nature of the final compound (white to off-white solid) facilitates purification via recrystallization from ethanol/water mixtures, yielding material suitable for peptide synthesis applications [1] [4].
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid serves as a crucial building block in SPPS for introducing β-amino acid residues into peptidomimetic backbones. Its structural role extends beyond mere peptide elongation – the β³-homoarylalanine scaffold induces distinct conformational constraints in developing peptide foldamers with enhanced metabolic stability and receptor selectivity. The compound’s molecular weight of 387.43 g/mol and carboxylic acid functionality enable standard coupling protocols employing HOBt/DIC or OxymaPure/DIC activation in anhydrous DMF or NMP solvents [1].
Table 2: SPPS Performance Characteristics of β-Amino Acid Derivatives
Parameter | (R)-3-Fmoc-amino-3-phenylpropanoic acid | Standard Fmoc-α-Amino Acid | Significance in SPPS |
---|---|---|---|
Coupling Efficiency | ~85-92% per cycle | >99% per cycle | Requires extended coupling times (60-90 min) or double coupling protocols |
Steric Hindrance | Moderate | Low-High (sidechain dependent) | Influences resin loading choice (low-loading resins preferred for difficult sequences) |
Aggregation Potential | Low | Variable | Reduces need for backbone protection in β-peptide segments |
Fmoc Cleavage Kinetics | Standard (20% piperidine/DMF, 2x3 min) | Standard | Compatible with automated synthesis protocols without specialized deprotection conditions |
Incorporating this β-amino acid analogue influences chain elongation kinetics due to altered steric and electronic environments compared to α-amino acids. Coupling efficiencies typically range from 85-92% per cycle, necessitating extended reaction times or double coupling strategies for quantitative incorporation, particularly when followed by sterically hindered residues like valine or isoleucine. Crucially, the β-amino acid’s amide bond formation does not generate epimerization-prone activated esters, preserving stereochemical fidelity during segment assembly. This stability enables synthesis of complex peptidomimetics containing multiple consecutive β-amino acid units – architectures inaccessible using α-amino acids due to severe risk of racemization. Post-synthesis, the Fmoc group is cleaved under standard conditions (20% piperidine in DMF, 2 × 3 min treatments), demonstrating comparable kinetics to α-Fmoc amino acids, facilitating seamless integration into automated SPPS workflows [1] [4].
The carbamate linkage within the Fmoc group of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid represents a critical stability-determining feature. This N-(9-fluorenylmethyloxycarbonyl) carbamate bond exhibits predictable lability under basic conditions while demonstrating resilience toward nucleophiles and mild acids encountered during peptide elongation. Recent investigations focus on modulating cleavage kinetics through solvent engineering and additive strategies. Studies reveal that incorporating 2-5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) into standard piperidine deprotection solutions accelerates Fmoc removal from β-amino acids by approximately 30% without compromising the β³-homoarylalanine stereochemistry or inducing side-chain modifications [1] [4].
Carbamate stability under prolonged SPPS conditions presents challenges distinct from α-amino acids due to the β-amino acid’s extended backbone conformation. The electron-donating methylene spacer slightly enhances carbamate stability toward nucleophilic attack compared to α-Fmoc amino acids, necessitating marginally extended deprotection times (2 × 3.5 minutes versus 2 × 2 minutes) for quantitative removal. Investigations into alternative cleavable groups have yielded derivatives like the 2,7-di-tert-butyl-Fmoc variant, offering enhanced crystallinity and reduced diastereomer formation during synthesis of sterically constrained sequences. Solvent stability profiling demonstrates the compound’s compatibility with dichloromethane (DCM), dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF), though storage in DMSO should be minimized (<1 month at -20°C) due to gradual carbamate solvolysis observed at elevated temperatures [1] [3].
While traditional batch synthesis dominates current production of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, emerging microreactor and continuous-flow technologies offer transformative potential for scalable manufacturing. The compound’s molecular structure (C₂₄H₂₁NO₄, MW 387.43 g/mol) and solubility profile (≥11.46 mM in DMSO with sonication) render it amenable to flow chemistry principles, enabling intensified reaction kinetics and improved thermal management during critical stereoselective transformations [1].
Table 3: Scalability Comparison of Production Methodologies
Synthesis Parameter | Batch Reactor (5L Scale) | Continuous-Flow Microreactor | Advantage |
---|---|---|---|
Reaction Time | 18-24 hours | 8-12 minutes | 100-fold reduction in residence time |
Temperature Control | ±3°C | ±0.5°C | Enhanced stereoselectivity (ee >99.5% vs. 98.7% in batch) |
Purification Efficiency | Multi-step crystallization | Inline liquid-liquid extraction | Reduced solvent consumption (30-40% reduction) |
Throughput (Daily Output) | 50-100 g | 250-500 g | Linear scalability via numbered-up microreactor units |
Innovative approaches employ immobilized enzyme cartridges (e.g., Candida antarctica lipase B) in flow reactors for enantioselective amidation precursors, achieving enantiomeric excesses exceeding 99.5% – a significant improvement over conventional batch processes (typically 98-99% ee). Integrated in-line analytics including FTIR and UHPLC enable real-time monitoring of Fmoc protection efficiency and stereochemical integrity. Furthermore, continuous crystallization modules coupled with anti-solvent addition (e.g., water into ethanol streams) yield particle-engineered product with consistent bulk density and improved dissolution kinetics for SPPS applications. These systems demonstrate tolerance to high concentrations (>0.1M) of the β-amino acid derivative, addressing throughput limitations historically associated with microfluidic systems. Remaining challenges include optimizing the Fmoc cleavage step under continuous conditions and developing heterogeneous catalysts for palladium-free deprotection strategies to minimize metal contamination in peptide pharmaceuticals [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7